4-(4-((4-Methoxyphenyl)sulfonyl)butanoyl)-3,3-dimethylpiperazin-2-one
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Overview
Description
4-(4-((4-Methoxyphenyl)sulfonyl)butanoyl)-3,3-dimethylpiperazin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring substituted with a methoxyphenylsulfonyl group and a butanoyl group, making it a unique molecule with interesting chemical properties.
Mechanism of Action
Target of Action
A similar compound,(3R)-4,4-DIFLUORO-3- [ (4-METHOXYPHENYL)SULFONYL]BUTANOIC ACID
, is known to target Matrix metalloproteinase-9 . Matrix metalloproteinases (MMPs) are a family of enzymes that degrade various components of the extracellular matrix, playing a crucial role in tissue remodeling, inflammation, and disease progression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((4-Methoxyphenyl)sulfonyl)butanoyl)-3,3-dimethylpiperazin-2-one typically involves multiple steps. One common approach is to start with the preparation of 4-((4-Methoxyphenyl)sulfonyl)butanoyl chloride, which can be synthesized by reacting 4-methoxybenzenesulfonyl chloride with butanoyl chloride under appropriate conditions . This intermediate is then reacted with 3,3-dimethylpiperazine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-(4-((4-Methoxyphenyl)sulfonyl)butanoyl)-3,3-dimethylpiperazin-2-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonyl group would produce a sulfide derivative.
Scientific Research Applications
4-(4-((4-Methoxyphenyl)sulfonyl)butanoyl)-3,3-dimethylpiperazin-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways involving piperazine derivatives.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-((4-Methoxyphenyl)sulfonyl)butanoyl chloride: A precursor in the synthesis of the target compound.
4-Methoxyphenylsulfonyl derivatives: Compounds with similar functional groups but different core structures.
Piperazine derivatives: Compounds with a piperazine ring but different substituents.
Uniqueness
What sets 4-(4-((4-Methoxyphenyl)sulfonyl)butanoyl)-3,3-dimethylpiperazin-2-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[4-(4-methoxyphenyl)sulfonylbutanoyl]-3,3-dimethylpiperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-17(2)16(21)18-10-11-19(17)15(20)5-4-12-25(22,23)14-8-6-13(24-3)7-9-14/h6-9H,4-5,10-12H2,1-3H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUJVOPNTWBEBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)CCCS(=O)(=O)C2=CC=C(C=C2)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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